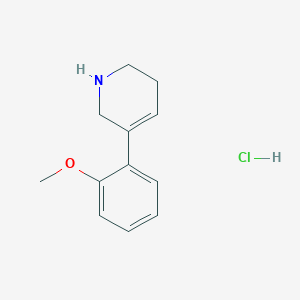

5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a 2-methoxyphenyl substituent at the 5-position of the partially saturated pyridine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10;/h2-3,5-7,13H,4,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKDTQCEMYJHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aryl Boronic Acid Coupling

The most well-documented method for introducing aryl groups to pyridine derivatives involves Suzuki-Miyaura cross-coupling. As demonstrated in the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridines, this approach begins with 3-bromopyridine as the starting material. For the target compound, 2-methoxyphenyl boronic acid is coupled to the pyridine ring under palladium catalysis.

Reaction Conditions :

-

Catalyst : Bis(triphenylphosphine)palladium(II) dichloride (1–2 mol%).

-

Base : Potassium carbonate (K₂CO₃) in a toluene-water (1:1) solvent system.

The coupling yields 3-(2-methoxyphenyl)pyridine, confirmed by ¹H NMR aromatic proton signals at δ 6.9–7.8 ppm.

N-Methylation of the Pyridine Intermediate

The pyridine product is subsequently N-methylated using methyl iodide in acetone at room temperature. This step generates the N-methylpyridinium salt, characterized by a singlet at δ 2.51 ppm in the ¹H NMR spectrum.

Partial Reduction to Tetrahydropyridine

The critical step involves reducing the pyridine ring to a 1,2,5,6-tetrahydropyridine structure. Sodium borohydride (NaBH₄) in methanol selectively hydrogenates the ring, producing the partially saturated derivative. Key spectral features include:

-

A triplet for the olefinic proton at δ 6.2–6.35 ppm.

Optimization Note : Excess NaBH₄ (3 equivalents) and reaction times of 3–4 hours ensure complete reduction while minimizing over-reduction to piperidine analogs.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in diethyl ether or methanol to precipitate the hydrochloride salt. The final product is purified via recrystallization or column chromatography.

Alternative Pathway: Dehydration of Piperidinol Derivatives

Phosphoric Acid-Catalyzed Dehydration

A patent-published method for synthesizing N-substituted tetrahydropyridines involves dehydrating 4-piperidinol derivatives using phosphoric acid. While originally designed for N-alkyl or aryl substituents, this approach can be adapted for ring-substituted analogs by modifying the precursor.

Key Steps :

-

Ammonium Salt Formation : 4-Piperidinol derivatives are protonated with 85% phosphoric acid at a 1:3–4 mass ratio.

-

Dehydration : Heating to 180°C for 2–3 hours induces elimination of water, forming the tetrahydropyridine ring.

-

Workup : The reaction mixture is neutralized with NaOH (pH 9 ± 0.2), and the product is extracted with toluene.

Challenges :

-

Precursor synthesis requires introducing the 2-methoxyphenyl group at the 5-position of 4-piperidinol, which may necessitate additional functionalization steps.

-

High-temperature conditions risk decomposition of sensitive methoxy groups.

Grignard Reagent-Mediated Synthesis

Aryl Group Introduction via Organometallic Reagents

As noted in broader synthetic guidelines, Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) can add to pyridine derivatives activated as N-oxides or quaternary salts. For example:

-

Quaternization : Pyridine is methylated with methyl iodide to enhance electrophilicity.

-

Grignard Addition : The N-methylpyridinium salt reacts with the Grignard reagent at the α-position.

-

Reduction : Catalytic hydrogenation or NaBH₄ reduces the intermediate to the tetrahydropyridine.

Limitations :

-

Low regioselectivity may require protecting group strategies.

-

Limited literature exists for direct application to 5-aryl tetrahydropyridines.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : The 2-methoxyphenyl group exhibits a singlet for the methoxy protons at δ 3.8–3.9 ppm and aromatic protons as a doublet of doublets (δ 6.8–7.4 ppm).

-

IR Spectroscopy : Stretching vibrations at 1240 cm⁻¹ (C–O–C) and 1605 cm⁻¹ (C=C) confirm the methoxy and tetrahydropyridine groups.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 204.3 (M⁺ for free base) and 225.7 (M⁺ for hydrochloride).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile-water mobile phase) typically reveals ≥98% purity for the hydrochloride salt.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form, such as a pyridine derivative.

Reduction: The compound can be reduced to form different tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects. Specifically, 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is being studied for its potential in treating neurodegenerative diseases such as Parkinson's disease. The compound may mimic the action of neurotrophic factors and protect dopaminergic neurons from degeneration .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its derivatives have been evaluated for their antimicrobial efficacy, demonstrating strong inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that these compounds can be developed into effective antimicrobial agents for clinical use .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is crucial for optimizing its pharmacological properties. Various modifications to the chemical structure have been explored to enhance its efficacy and reduce toxicity. For instance, substituents on the aromatic ring significantly influence the biological activity of the compound .

Neurotoxicity Models

In vivo studies utilizing models of Parkinsonism have employed 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride to assess its neuroprotective effects against neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). These studies highlight the compound's potential to mitigate oxidative stress and neuronal death associated with dopaminergic neuron degeneration .

Antioxidant Activity

The antioxidant properties of 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride have been evaluated through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. These findings support the compound's role in protecting cells from oxidative damage .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other tetrahydropyridine and piperazine derivatives are critical for understanding its pharmacological profile. Below is a detailed comparison:

Substituent Effects on Pharmacological Activity

- HBK Series (Piperazine Derivatives): Compounds like HBK14–HBK19 () feature a 2-methoxyphenyl group attached to a piperazine core, with varying substituents on the phenoxyethyl/propyl chain. For example: HBK15: Contains a 2-chloro-6-methylphenoxy group, which may enhance lipophilicity and CNS penetration compared to the unsubstituted HBK13. These compounds demonstrate how substituent modifications alter receptor affinity and selectivity, a principle applicable to 5-(2-methoxyphenyl)-tetrahydropyridine derivatives .

Paroxetine-Related Compounds :

USP Paroxetine Related Compound C (1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) is a degradant of the antidepressant paroxetine. The p-fluorophenyl group enhances serotonin reuptake inhibition (SRI) selectivity, whereas the 2-methoxyphenyl group in the target compound may confer distinct binding kinetics or metabolic stability .

Neurotoxic vs. Therapeutic Profiles

- MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): MPTP is a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons.

- PCA (p-Chloroamphetamine) vs. PCPP (1-(p-Chlorophenyl)piperazine): PCA depletes serotonin irreversibly, while PCPP lacks this effect despite similar brain concentrations. This highlights how minor structural differences (e.g., amphetamine vs. piperazine core) drastically alter pharmacological outcomes—a consideration for tetrahydropyridine derivatives .

Structural Isomers and Analogues

- 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride :

This positional isomer (3-methoxy vs. 2-methoxy) may exhibit altered receptor binding due to steric or electronic effects. Such differences are critical in optimizing drug candidates for specificity . - 4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride : Lacking the methoxy group, this compound (CAS 43064-12-6) serves as a baseline for evaluating the 2-methoxyphenyl group’s contribution to activity .

Biological Activity

5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16ClNO

- Molecular Weight : 225.71 g/mol

- CAS Number : 154422-95-4

- Structure : The compound features a tetrahydropyridine core substituted with a methoxyphenyl group.

The biological activity of 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is primarily linked to its interaction with neurotransmitter systems. It is structurally related to other tetrahydropyridines known for their neurotoxic properties, particularly in models of Parkinson's disease.

Neurotoxicity and Neuroprotective Effects

Research indicates that compounds similar to 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can exhibit neurotoxic effects through the following mechanisms:

- Monoamine Oxidase (MAO) Interaction : The compound can be oxidized by MAO to form pyridinium derivatives that are neurotoxic. This process is crucial for understanding its potential effects on dopaminergic neurons .

- Oxidative Stress Induction : The resulting metabolites may lead to oxidative stress, contributing to neuronal cell death and neurodegenerative processes .

Antioxidant Properties

Studies have shown that 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exhibits antioxidant activity. This property may counteract some of the oxidative stress induced by its metabolites.

Neuroprotective Studies

In vivo studies have demonstrated that this compound can potentially protect against neurodegeneration in models of Parkinson's disease. It has been observed to mitigate dopaminergic neuron loss in experimental settings .

Case Studies and Research Findings

- Neurotoxicity Assessment :

- Behavioral Studies :

- Cytotoxicity Evaluation :

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | C12H16ClNO | Neurotoxic potential; antioxidant properties | Related to MPTP analogs |

| MPTP | C12H15N | Induces Parkinson's-like symptoms | Well-studied neurotoxin |

| Other Tetrahydropyridines | Varies | Cytotoxicity against cancer cells | Structure-dependent activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted phenylhydrazines with cyclic ketones (e.g., piperidone derivatives) under acidic conditions. For example, tert-butyl 4-oxopiperidine-1-carboxylate can react with (2-methoxyphenyl)hydrazine hydrochloride in the presence of pyridine as a catalyst . Optimization includes monitoring exothermic reactions, controlling reaction time (e.g., 6 hours at reflux), and removing excess reagents under reduced pressure. Purification via crystallization (ethyl acetate/light petroleum) or column chromatography is recommended to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the tetrahydropyridine ring and methoxyphenyl substituent.

- Mass Spectrometry (UPLC-MS) : Confirm molecular weight (e.g., ESI-MS m/z for [M+H]+) and detect trace impurities .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with deviations <0.3% .

- HPLC-PDA : Detect impurities at levels ≥0.1% using C18 columns and gradient elution .

Q. How should stability studies be designed for this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months and long-term studies at -20°C (recommended for hydrochloride salts ). Monitor degradation via UPLC-MS to identify hydrolytic or oxidative byproducts. Use sealed, light-resistant containers with desiccants to minimize moisture uptake .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or alkyl (methyl, ethyl) groups at the phenyl ring or tetrahydropyridine nitrogen. Compare bioactivity using in vitro assays (e.g., receptor binding) .

- Stereochemical Analysis : Resolve enantiomers via chiral HPLC and test individual isomers to assess stereospecific effects .

- Computational Modeling : Perform docking studies to predict binding interactions with target proteins (e.g., monoamine transporters) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and blood-brain barrier permeability to explain efficacy gaps .

- Impurity Analysis : Use HPLC-MS to identify bioactive impurities (e.g., chlorobenzyl derivatives) that may skew in vitro results .

- Dose-Response Refinement : Adjust dosing regimens based on bioavailability studies (e.g., subcutaneous vs. oral administration) .

Q. How can advanced chromatographic methods improve separation of structurally similar impurities?

- Methodological Answer :

- HPLC Method Development : Optimize mobile phase (e.g., ammonium acetate buffer with acetonitrile gradients) and column temperature to resolve positional isomers (e.g., 3-chloro vs. 4-chloro analogs) .

- Tandem Mass Spectrometry (MS/MS) : Use fragmentation patterns to distinguish co-eluting impurities with identical molecular weights .

- Ion-Pair Chromatography : Apply ion-pair reagents (e.g., heptafluorobutyric acid) to enhance retention of polar degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.